molecular formula C22H22ClFN4O2 B2822593 N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1251564-67-6

N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2822593
CAS RN: 1251564-67-6
M. Wt: 428.89
InChI Key: RDQFGJITSYVMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Compositions

A study introduced a salt form of a related compound, highlighting its use in pharmaceutical compositions and therapeutic applications. This suggests potential relevance in drug formulation and development, indicating that derivatives of the compound might also have similar applicability in pharmaceutical sciences (ジュリアン・ジョヴァンニーニ et al., 2005).

Antibacterial Activity

Research focused on the synthesis of acetamide derivatives bearing the 1,3,4-oxadiazole nucleus evaluated their antibacterial potentials. One study synthesized various acetamide derivatives to investigate their effects on different bacterial strains, identifying specific compounds as moderate inhibitors against both Gram-negative and Gram-positive bacteria. This indicates the potential use of such compounds in addressing bacterial infections and contributing to antibiotic development (Kashif Iqbal et al., 2017).

Antimicrobial Nano-Materials

In another dimension of research, derivatives of N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide were synthesized and evaluated for their antimicrobial activities against pathogenic bacteria and Candida species. The study highlights the compounds' effectiveness, especially against fungi, offering insights into their potential use in developing antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

Anti-Lung Cancer Activity

A novel study explored fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity, demonstrating the compounds' efficacy against human cancer cell lines at low concentrations compared to a reference drug. This opens up avenues for the compound's derivatives to be explored as potential therapeutic agents in oncology (A. G. Hammam et al., 2005).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c23-19-4-2-1-3-17(19)13-25-20(29)14-28-11-9-16(10-12-28)22-27-26-21(30-22)15-5-7-18(24)8-6-15/h1-8,16H,9-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFGJITSYVMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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